molecular formula C18H15N3O6 B5090063 (Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide

(Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5090063
M. Wt: 369.3 g/mol
InChI Key: WPJXJLMEGWMPNA-GHXNOFRVSA-N
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Description

(Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes cyano, hydroxy, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Piperidine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its functional groups.

    Biological Probes: Used in studies to understand biological pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Investigated for its potential antimicrobial properties.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Dye Synthesis: Potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide exerts its effects depends on its application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Biological Pathways: It may interact with specific molecular targets, altering signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide
  • (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
  • (Z)-2-cyano-3-(4-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide

Uniqueness

  • Functional Groups : The presence of both hydroxy and nitro groups in the same molecule is relatively unique and can lead to diverse chemical reactivity.
  • Applications : Its potential applications in multiple fields make it a versatile compound for research and industrial use.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c1-26-14-5-3-13(4-6-14)20-18(23)12(10-19)7-11-8-15(21(24)25)17(22)16(9-11)27-2/h3-9,22H,1-2H3,(H,20,23)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJXJLMEGWMPNA-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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